molecular formula C18H19F3N4O4S B11076212 methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-ethoxy-4-(morpholin-4-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11076212
M. Wt: 444.4 g/mol
InChI Key: AREUBTVKKCKFGW-UHFFFAOYSA-N
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Description

METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a morpholino group, and a benzothiazole moiety

Preparation Methods

The synthesis of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE typically involves multi-step reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring and the subsequent functionalization with the morpholino and trifluoromethyl groups. Common reagents used in these reactions include various halogenating agents, nucleophiles, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or trifluoromethyl groups, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM), catalysts such as palladium, and specific temperature and pressure settings to achieve the desired transformations.

Scientific Research Applications

METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, while the morpholino group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE include other triazine derivatives and benzothiazole-containing molecules. These compounds share structural similarities but differ in their functional groups and overall properties. For example:

    Triazine derivatives: Compounds like 2,4,6-trichloro-1,3,5-triazine exhibit different reactivity and applications due to the presence of chloro groups instead of trifluoromethyl and morpholino groups.

    Benzothiazole derivatives: Molecules such as 2-aminobenzothiazole have distinct biological activities and uses compared to the more complex structure of the target compound.

The uniqueness of METHYL 8-ETHOXY-4-MORPHOLINO-2-(TRIFLUOROMETHYL)-2H-[1,3,5]TRIAZINO[2,1-B][1,3]BENZOTHIAZOLE-2-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H19F3N4O4S

Molecular Weight

444.4 g/mol

IUPAC Name

methyl 8-ethoxy-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C18H19F3N4O4S/c1-3-29-11-4-5-12-13(10-11)30-16-23-17(14(26)27-2,18(19,20)21)22-15(25(12)16)24-6-8-28-9-7-24/h4-5,10H,3,6-9H2,1-2H3

InChI Key

AREUBTVKKCKFGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCOCC4

Origin of Product

United States

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